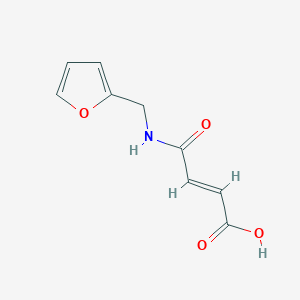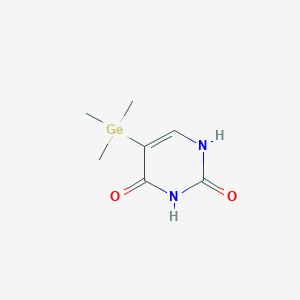
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is a unique organogermanium compound It is a derivative of pyrimidinedione, where a trimethylgermyl group is attached to the 5-position of the pyrimidinedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- typically involves the reaction of pyrimidinedione with trimethylgermanium chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Starting Materials: Pyrimidinedione and trimethylgermanium chloride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), base (e.g., sodium hydride), and inert atmosphere (e.g., nitrogen or argon).
Procedure: Pyrimidinedione is dissolved in the anhydrous solvent, and the base is added to deprotonate the pyrimidinedione. Trimethylgermanium chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- can undergo various chemical reactions, including:
Oxidation: The trimethylgermyl group can be oxidized to form germanium dioxide derivatives.
Reduction: The pyrimidinedione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trimethylgermyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. Additionally, the pyrimidinedione ring can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylstannyl)-: Similar structure but with a trimethylstannyl group instead of a trimethylgermyl group.
2,4(1H,3H)-Pyrimidinedione, 5-(trimethylplumbyl)-: Similar structure but with a trimethylplumbyl group instead of a trimethylgermyl group.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 5-(trimethylgermyl)- lies in the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. The germanium atom can form stronger bonds with oxygen and carbon, leading to increased stability and potential for unique reactivity.
Propriétés
Numéro CAS |
103227-25-4 |
|---|---|
Formule moléculaire |
C7H12GeN2O2 |
Poids moléculaire |
228.81 g/mol |
Nom IUPAC |
5-trimethylgermyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12GeN2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
Clé InChI |
WZHIAWIMVOPDIO-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)(C)C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)
![Methyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077531.png)

![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
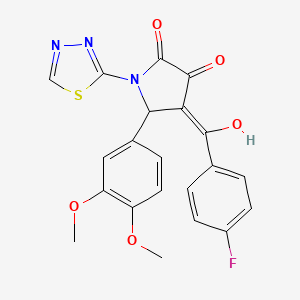
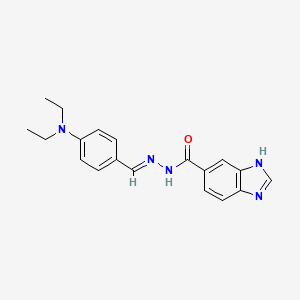
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15077553.png)
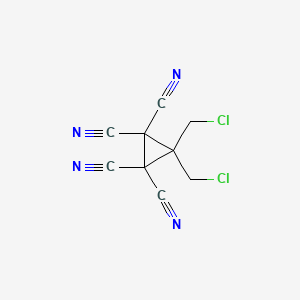
![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)

